molecular formula C9H22SSi B126304 Triisopropylsilanethiol CAS No. 156275-96-6

Triisopropylsilanethiol

Cat. No.: B126304
CAS No.: 156275-96-6
M. Wt: 190.42 g/mol
InChI Key: CPKHFNMJTBLKLK-UHFFFAOYSA-N
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Safety and Hazards

Triisopropylsilanethiol is irritating to eyes, respiratory system, and skin . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .

Future Directions

As a synthetic equivalent of H2S, Triisopropylsilanethiol has potential applications in the synthesis of alkanethiols and unsymmetrical dialkyl sulfides . Its role as a polarity-reversal catalyst in radical reactions also suggests potential future directions in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropylsilanethiol can be synthesized through the reaction of lithium hydrosulfide with triisopropylchlorosilane at low temperatures (around -78°C) in tetrahydrofuran . This reaction yields this compound in high purity and quantitative yield.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often carried out in continuous-flow reactors to enhance efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

tri(propan-2-yl)-sulfanylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKHFNMJTBLKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392455
Record name Triisopropylsilanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156275-96-6
Record name Triisopropylsilanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tris(propan-2-yl)silanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes Triisopropylsilanethiol effective in radical-chain reactions?

A1: this compound acts as a potent hydrogen atom transfer (HAT) catalyst in radical-chain reactions. This capability stems from the relatively weak S-H bond, making it an efficient donor of hydrogen radicals. [, , , ] For example, it facilitates the formation of benzylic radicals for subsequent carboxylation with CO2. []

Q2: How does this compound contribute to the end-functionalization of polymers?

A2: this compound enables the controlled introduction of thiol (SH) groups at the terminal ends of polymers. [] This is particularly valuable in modifying regioregular poly(3-hexylthiophene-2,5-diyl)s (rr-P3HTs), paving the way for further functionalization and material engineering. []

Q3: Can you provide examples of this compound's role in synthesizing specific compounds?

A3: this compound is instrumental in several synthetic transformations.

  • Thiols and Sulfides: It serves as a precursor for a range of thiols, unsymmetrical sulfides, and thioacetals. [, ]
  • Protected Mercaptans: It enables the regio- and stereospecific synthesis of (O-TIPS)-protected 2-hydroxyalkylmercaptans from epoxides. [, , ]

Q4: How does the structure of a substrate influence its reactivity with this compound in radical reactions?

A4: Research on bicyclic benzylidene acetals derived from 1,3-diols shows that the regioselectivity of their reaction with this compound is significantly affected by the stereochemistry (cis or trans) of the ring junction. [] This difference is attributed to factors like thermodynamic driving force, charge-transfer stabilization of the transition state, and the degree of umbrella angle strain at the emerging radical center during the reaction. []

Q5: Are there any studies exploring the computational aspects of this compound's reactivity?

A5: Yes, density functional theory calculations have been employed to investigate the mechanism of β-scission in reactions involving this compound. [] These computations suggest that the reaction proceeds through a product-like transition state, where the geometry at the emerging radical center approaches planarity. []

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